REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][NH:6][CH:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:8][C:9]([OH:11])=[O:10].[CH3:18]O>>[CH3:18][O:10][C:9](=[O:11])[CH2:8][CH:7]([NH:6][CH3:5])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
CNC(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue treated with 2N sodium carbonate (350 ml)
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with dichloromethane (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(C1=CC=CC=C1)NC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |